5-Phenylpyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenylpyridine-2-carbonitrile derivatives often involves multi-step chemical reactions. For example, one method involves tandem Michael addition/imino-nitrile cyclization processes to create 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile derivatives. These syntheses are characterized by their efficiency in constructing complex molecular architectures from simpler precursors (Dong et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques including MS, IR, CHN, and 1H NMR, and confirmed through X-ray diffraction. The crystal structure analysis provides insights into the molecular arrangement and bond interactions, crucial for understanding the compound's chemical behavior (Dong et al., 2010).
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Phenylpyridine-2-carbonitrile has been utilized in various synthetic chemical processes. For example, its derivatives were synthesized through Tandem Michael addition/imino-nitrile cyclization (Dong et al., 2010). Another study involved the synthesis of novel 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds, demonstrating the versatility of 5-Phenylpyridine-2-carbonitrile in creating new chemical entities (Ahmed et al., 2002).
Corrosion Inhibition
- The derivatives of 5-Phenylpyridine-2-carbonitrile have shown effectiveness as corrosion inhibitors. Studies have demonstrated their utility in protecting mild steel against corrosion in acidic environments. This includes research on the corrosion inhibition efficiencies of naphthyridine derivatives (Singh et al., 2016) and the study of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles as effective corrosion inhibitors for mild steel (Verma et al., 2015).
Anticancer Activities
- Some derivatives of 5-Phenylpyridine-2-carbonitrile have been investigated for their potential anticancer activities. For instance, a study synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives and evaluated their cytotoxicity against various cancer cell lines (Al‐Refai et al., 2019).
Environmental Applications
- In environmental science, derivatives of 5-Phenylpyridine-2-carbonitrile have been utilized in the removal of heavy metal ions from aqueous solutions. A study discussed the immobilization of 5-aminopyridine-2-tetrazole on cross-linked polystyrene for this purpose (Zhang et al., 2014).
Safety And Hazards
5-Phenylpyridine-2-carbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting the compound, and keeping it in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-phenylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMAKWRPGGQFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359054 | |
Record name | 5-phenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridine-2-carbonitrile | |
CAS RN |
39065-45-7 | |
Record name | 5-phenylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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